2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic Acid
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Overview
Description
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid is a chemical compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol It is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid involves several steps. One common method includes the reaction of sulfamide with alpha and beta diketones . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for 24 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The thiadiazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a fungicide and herbicide.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the parasite .
Comparison with Similar Compounds
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid can be compared with other thiadiazine derivatives, such as:
N-Valine-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide: This compound has similar structural features but includes a benzamide group, which may alter its biological activity.
2-(3,5-Dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazin-2-yl)acetic acid: This is another derivative with slight variations in the thiadiazine ring, affecting its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-4-6(3-7(10)11)5(2)9-14(12,13)8-4/h8H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHXEUBSYCYPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS(=O)(=O)N1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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